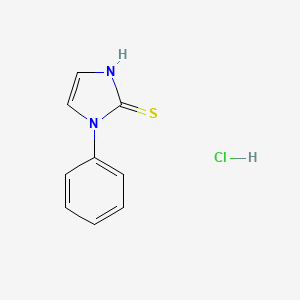

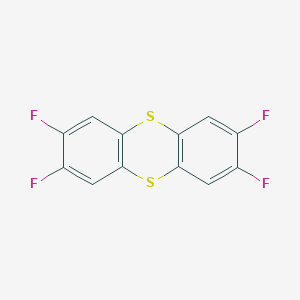

![molecular formula C19H17N3O3S B2538998 [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone CAS No. 433947-55-8](/img/structure/B2538998.png)

[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of “[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone”

The compound , [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone, is a derivative of N-phenylpyrazolyl aryl methanones, which are known for their potential biological activities. These compounds are synthesized through multi-step reactions and have been characterized by various spectroscopic methods. The presence of arylthio/sulfinyl/sulfonyl groups in these derivatives is significant as they contribute to the compound's biological properties, such as herbicidal and insecticidal activities .

Synthesis Analysis

The synthesis of related N-phenylpyrazolyl aryl methanones involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The process includes the introduction of arylthio/sulfinyl/sulfonyl groups, which are crucial for the biological activity of these compounds. The synthesis is typically characterized by melting point, 1H NMR, 13C NMR, FT-IR, and HRMS, ensuring the purity and correct structure of the final product .

Molecular Structure Analysis

The molecular structure of these compounds, particularly those containing the arylsulfonyl moiety, has been elucidated through crystallography. This provides detailed information on the arrangement of atoms within the molecule and the geometry around the pyrazolyl core, which is essential for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of N-phenylpyrazolyl aryl methanones is influenced by the substituents on the pyrazole ring and the aryl group. These compounds can undergo various chemical reactions, which may be utilized to further modify the structure and enhance biological activities. The presence of the nitro group, for example, could potentially be reduced to an amino group, altering the compound's properties .

Physical and Chemical Properties Analysis

The physical properties, such as melting point, are determined during the synthesis and are indicative of the compound's purity. The chemical properties, including reactivity and stability, are inferred from the molecular structure and the functional groups present. Spectroscopic methods like NMR and FT-IR provide insights into the electronic environment of the atoms, which is crucial for predicting the behavior of the compound under different conditions .

Aplicaciones Científicas De Investigación

Novel Synthesis and Pharmaceutical Impurities

- Research on omeprazole, a proton pump inhibitor, emphasizes novel synthesis methods and the study of pharmaceutical impurities. This involves understanding the synthesis process, including incomplete oxidation leading to sulfone N-oxide formation and the role of Grignard reagents in creating specific compounds. Such methodologies could be relevant for synthesizing and analyzing compounds like [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone, highlighting the importance of precise chemical reactions and the potential for creating standard impurities used in further studies (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Catalysis and Chemical Synthesis

- Another area of interest is the development of heterogeneous catalysts for chemical synthesis, such as the dehydration of methanol to dimethyl ether. This research provides insights into catalyst preparation and the analysis of methanol dehydration reactions. The study covers various catalysts, including γ-Al2O3, zeolites, and heteropoly acids, offering a perspective on the wide variety of catalysts available for chemical synthesis processes. Understanding the role of these catalysts can inform the synthesis of complex chemicals, suggesting potential applications or synthesis routes for compounds like [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone (Bateni & Able, 2018).

Drug Metabolism and Toxicological Implications

- Research on methadone's metabolomics offers insights into the variability of dose-response and toxicological profile, which is vital for understanding the metabolic pathways and interactions of complex chemical compounds. Such studies can inform the design and analysis of new chemical entities, including the assessment of their metabolic stability, potential metabolites, and implications for safety and efficacy (Dinis-Oliveira, 2016).

Advanced Oxidation Processes

- The degradation of acetaminophen through advanced oxidation processes (AOPs) and the analysis of by-products provide a framework for understanding the chemical transformation and environmental impact of pharmaceutical compounds. This research is relevant for exploring the degradation pathways, kinetics, and environmental fate of complex chemicals, potentially including environmental or degradation studies for compounds like [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Propiedades

IUPAC Name |

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-4-6-15(7-5-12)19(23)21-14(3)18(13(2)20-21)26-17-10-8-16(9-11-17)22(24)25/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINKNTYBIBRIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

amino}benzoic acid](/img/structure/B2538923.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)

![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)

![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)

![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)